Cas no 1467-15-8 (2-(phenylmethylidene)cyclohexan-1-one)

2-(Phenylmethylidene)cyclohexan-1-one is an α,β-unsaturated ketone featuring a cyclohexanone core substituted with a benzylidene group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and conjugated systems. Its structure allows for selective reactivity in Michael additions, cyclizations, and other carbon-carbon bond-forming reactions. The presence of both the carbonyl and olefin functionalities enables its use in asymmetric catalysis and as a precursor for pharmaceuticals or agrochemicals. The compound exhibits moderate stability under standard conditions, making it suitable for laboratory-scale applications. Its synthetic utility is further enhanced by the potential for further functionalization of the cyclohexanone and phenyl rings.
2-(phenylmethylidene)cyclohexan-1-one structure
1467-15-8 structure
Product name:2-(phenylmethylidene)cyclohexan-1-one
CAS No:1467-15-8
MF:C13H14O
MW:186.249663829803
CID:166651
PubChem ID:5374994

2-(phenylmethylidene)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,2-(phenylmethylene)-, (2E)-
    • 2-[(E)-Benzylidene]cyclohexanone
    • (E)-2-Benzylidenecyclohexanone
    • Cyclohexanone, 2-benzylidene-, (E)- (8CI)
    • Cyclohexanone,2-(phenylmethylene)-, (E)-
    • trans-2-Benzylidenecyclohexanone
    • (E)-2-Benzylidenecyclohexan-1-one
    • Cyclohexanone, 2-(phenylmethylene)-, (E)-
    • 2-(phenylmethylidene)cyclohexan-1-one
    • 2-BENZYLIDENCYCLOHEXANONE
    • A8123
    • B0385
    • 2-(phenylmethylene)cyclohexan-1-one
    • (2E)-2-benzylidene-cyclohexan-1-one
    • Cyclohexanone, 2-benzylidene-, (E)-
    • E-2-Benzylidenecyclohexanone
    • 2-Benzalcyclohexanone
    • SCHEMBL10734311
    • PS-11339
    • (2E)-2-Benzylidenecyclohexanone #
    • AS-44231
    • 1467-15-8
    • 5682-83-7
    • MFCD00070483
    • 2-Benzylidenecyclohexanone
    • (E)-2-(benzylidene)cyclohexanone
    • AKOS002300807
    • 2-Benzylidenecyclohexan-1-one
    • (2E)-2-benzylidenecyclohexan-1-one
    • MDL: MFCD00070483
    • Inchi: InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+
    • InChI Key: VCDPHYIZVFJQCD-ZRDIBKRKSA-N
    • SMILES: C1=CC=C(C=C1)/C=C/2\CCCCC2=O

Computed Properties

  • Exact Mass: 186.10452
  • Monoisotopic Mass: 186.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-(phenylmethylidene)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23806-1.0g
2-(phenylmethylidene)cyclohexan-1-one
1467-15-8
1.0g
$81.0 2023-02-14
Enamine
EN300-23806-2.5g
2-(phenylmethylidene)cyclohexan-1-one
1467-15-8
2.5g
$149.0 2023-09-15
Enamine
EN300-23806-10.0g
2-(phenylmethylidene)cyclohexan-1-one
1467-15-8
10.0g
$339.0 2023-02-14
Enamine
EN300-23806-1g
2-(phenylmethylidene)cyclohexan-1-one
1467-15-8
1g
$81.0 2023-09-15
Enamine
EN300-23806-5.0g
2-(phenylmethylidene)cyclohexan-1-one
1467-15-8
5.0g
$222.0 2023-02-14
Enamine
EN300-23806-10g
2-(phenylmethylidene)cyclohexan-1-one
1467-15-8
10g
$339.0 2023-09-15
Enamine
EN300-23806-5g
2-(phenylmethylidene)cyclohexan-1-one
1467-15-8
5g
$222.0 2023-09-15

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